molecular formula C19H15ClN2O B4424683 3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B4424683
M. Wt: 322.8 g/mol
InChI Key: WUHAKYKCJOZYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as clozapine, is a tricyclic dibenzodiazepine derivative that is used in the treatment of schizophrenia. The drug was first synthesized in 1960 by the Swiss pharmaceutical company Wander AG, and it was later introduced into clinical practice in the 1970s. Clozapine is an atypical antipsychotic drug that is known for its unique pharmacological profile and therapeutic efficacy.

Mechanism of Action

Clozapine acts as an antagonist at several neurotransmitter receptors, including dopamine D1, D2, D3, and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, and histamine H1 receptors. The drug also has affinity for alpha-adrenergic and muscarinic receptors. Clozapine's unique pharmacological profile is thought to contribute to its efficacy in the treatment of schizophrenia, as it targets multiple neurotransmitter systems.
Biochemical and Physiological Effects
Clozapine has been shown to have a number of biochemical and physiological effects. The drug has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. Clozapine has also been shown to decrease the release of glutamate in the nucleus accumbens, which may contribute to its antipsychotic effects. In addition, 3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its efficacy in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

Clozapine has several advantages for use in lab experiments. The drug has a well-established pharmacological profile and has been extensively studied in both preclinical and clinical settings. Clozapine is also relatively easy to administer and has a low risk of toxicity. However, there are also limitations to the use of 3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments. The drug has a relatively short half-life and may require frequent dosing. In addition, this compound has a number of potential side effects, including sedation, weight gain, and agranulocytosis, which may need to be carefully monitored in lab animals.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One area of interest is the development of new formulations of the drug that may improve its pharmacokinetic properties or reduce its potential side effects. Another area of interest is the investigation of this compound's potential in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder. Finally, there is interest in the development of new drugs that target the same neurotransmitter systems as this compound but with improved efficacy or reduced side effects.

Scientific Research Applications

Clozapine has been extensively studied in both preclinical and clinical settings. The drug has been shown to be effective in the treatment of schizophrenia, particularly in patients who are resistant to other antipsychotic medications. Clozapine has also been studied in the treatment of bipolar disorder, depression, and anxiety disorders. In addition, 3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have anti-inflammatory and immunomodulatory effects, and it has been studied in the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

9-(4-chlorophenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O/c20-14-7-5-12(6-8-14)13-9-18-15(19(23)10-13)11-21-16-3-1-2-4-17(16)22-18/h1-8,11,13,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHAKYKCJOZYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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